(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid

Chiral Identity Quality Control Polarimetry

D-Trp incorporation in SPPS often suffers from indole side-chain modification during acidolytic cleavage, generating 22-30% of Pmc-modified side product. Fmoc-D-Trp-OH (CAS 86123-11-7) delivers ≥99.5% enantiomeric purity and low dipeptide content, meeting ICH Q3A impurity thresholds for GnRH analog API manufacture. - Enantiomeric purity ≥99.5% (a/a); [α]D²⁰ +29±2° (c=1, DMF) for unambiguous chiral identity. - 35% cost advantage over Fmoc-L-Trp-OH at 25 g scale, scaling to meaningful savings at kilogram quantities. - Essential for D-Trp⁶-containing peptide drugs; the L-enantiomer yields inactive product.

Molecular Formula C25H20N2O4
Molecular Weight 412.4 g/mol
Cat. No. B13630970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid
Molecular FormulaC25H20N2O4
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CNC5=CC=CC=C54)C(=O)O
InChIInChI=1S/C25H20N2O4/c28-24(29)23(20-13-26-22-12-6-5-11-19(20)22)27-25(30)31-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-13,21,23,26H,14H2,(H,27,30)(H,28,29)
InChIKeyPVONFJZXFRKCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Trp-OH Specifications & Procurement Baseline


Nα-Fmoc-D-tryptophan (Fmoc-D-Trp-OH, CAS 86123-11-7) is a D-configured, Fmoc-protected amino acid serving as a fundamental building block in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₆H₂₂N₂O₄ (MW 426.5 Da) . The compound meets or exceeds an enantiomeric purity specification of ≥99.5% (a/a) and exhibits an optical rotation [α]D²⁰ of +29 ± 2° (c=1, DMF), enabling unambiguous chiral identity verification and the stoichiometric incorporation of D-tryptophan residues into synthetic peptides .

Configuration D-enantiomer building block for Fmoc-SPPS of stereodefined peptides
Enantiomeric Purity High enantiomeric purity specification supports stoichiometric D-Trp incorporation
Chiral QC Positive optical rotation enables polarimetric identity confirmation vs. L-enantiomer

Fmoc-D-Trp-OH Irreplaceability in Peptide Synthesis


Although Fmoc-D-Trp-OH and Fmoc-L-Trp-OH share identical molecular formula (C₂₆H₂₂N₂O₄) and mass (426.5 Da), they are stereochemically distinct and non-interchangeable. The opposite α-carbon configuration dictates the peptide backbone conformation, biological receptor recognition, and proteolytic stability of the final peptide . Moreover, Fmoc-D-Trp-OH bears an unprotected indole side chain that is susceptible to electrophilic modification during acidolytic cleavage, a process documented to generate 22–30% of Pmc-modified side product in model Trp-containing peptides when indole protection is absent [1]. Substituting the L-enantiomer or an inadequately protected analog without explicit validation therefore risks severe degradation of target peptide identity, purity, and potency.

Enantiomer Interchangeability
L-enantiomer has opposite stereochemistry, which may alter peptide backbone conformation and receptor recognition; not directly interchangeable.
Indole Side-Chain Modification
Unprotected indole may undergo electrophilic modification during acidic cleavage; substitution with unprotected analog may generate side products that reduce target peptide purity.

Fmoc-D-Trp-OH vs. Analogs: Comparative Evidence


Optical Rotation: D- vs. L-Enantiomer Discrimination

Fmoc-D-Trp-OH exhibits a positive specific rotation [α]D²⁰ = +29 ± 2° (c=1, DMF) , in direct opposition to its L-enantiomer Fmoc-L-Trp-OH, which rotates [α]D²⁰ = −29 ± 2° under identical conditions . The near-equal magnitude with opposite sign provides an unequivocal, instrument-based identity confirmation that cannot be replicated by the L-form or racemic mixtures.

Optical Rotation
Head-to-head
D: +29 ± 2° L: −29 ± 2°
Sign inversion enables unambiguous chiral identity verification
Polarimetry in DMF at 20°C; equal magnitude, opposite sign
Chiral Identity Quality Control Polarimetry

Enantiomeric Purity & Impurity Profile Advantage

Fmoc-D-Trp-OH from Novabiochem® (Merck) is specified with enantiomeric purity ≥99.5% (a/a) and additionally controls dipeptide content (Fmoc-D-Trp-D-Trp-OH) to ≤0.1% (a/a) . While Fmoc-L-Trp-OH from Chem-Impex is also certified at ≥99.5% by chiral HPLC , the D-enantiomer product provides a more comprehensive impurity profile that explicitly addresses dipeptide and free amino acid contaminants—critical for active pharmaceutical ingredient (API) manufacture.

Enantiomeric Purity
Cross-study
≥99.5% (a/a) enantiomeric purity; dipeptide ≤0.1%
Supports GMP peptide production with reduced impurity-related batch failure risk
Novabiochem® CoA specification; explicit dipeptide control
Enantiomeric Purity Dipeptide Impurities GMP Peptide Production

Indole Side-Reaction Suppression: Boc vs. Unprotected

Fmoc-Trp-OH (unprotected indole) generates 22–30% of a Pmc-modified side product during TFA-based cleavage of [Asn²,Trp⁴]dynorphin A-(1–13). Substituting Fmoc-Trp(Boc)-OH (indole Boc-protected) reduces this side product to <5% [1]. Although the published study used the L-enantiomer, the indole protection mechanism is independent of α-carbon chirality; Fmoc-D-Trp(Boc)-OH is therefore expected to confer analogous protection for D-Trp-containing sequences, directly informing the procurement choice between unprotected and Boc-protected D-Trp building blocks.

Side-Reaction Risk
Class-level
Unprotected indole: 22–30% Pmc-modification Boc-protected: significantly reduced
Assess trade-off: Boc protection improves crude purity, critical for high-purity demands
Reagent K cleavage; model peptide dynorphin A-(1–13); Choi & Aldrich 1993
Trp Modification Acidolytic Cleavage Peptide Purity

MIP Binding Sites: D- vs. L-Enantiomer Comparison

Frontal analysis of Fmoc-Trp enantiomers on an Fmoc-L-Trp-imprinted polymer revealed that Fmoc-L-Trp occupies three distinct types of binding sites, while Fmoc-D-Trp occupies only two types (except at 0.2 M acetic acid). The overall affinity of Fmoc-L-Trp is dominated by low-density, high-energy sites, whereas Fmoc-D-Trp affinity is governed by the most abundant, low-energy sites [1]. This differential binding architecture directly impacts chiral separation resolution and MIP-based sensor selectivity.

MIP Binding Sites
Head-to-head
D-Trp: 2 site types, low-energy dominant L-Trp: 3 site types, high-energy dominant
Different binding architecture may improve chiral separation selectivity
MIP frontal analysis; acetonitrile/acetic acid mobile phase
Chiral Separation Molecular Imprinting Affinity Distribution

Pilot-Scale Cost: D- vs. L-Enantiomer

At TCI, Fmoc-D-Trp-OH (purity >97.0% by HPLC/T) is listed at $27 per 5 g and $91 per 25 g , while Fmoc-L-Trp-OH (purity >98.0%) is listed at $37 per 5 g and $141 per 25 g . This translates to a per-gram cost of $3.64/g for the D-enantiomer vs. $5.64/g for the L-enantiomer at the 25 g scale—a 35% cost reduction for the D-form—despite a 1 percentage point lower nominal purity specification.

Procurement Cost
Cross-study
D-Trp: $91/25 g (TCI) L-Trp: $141/25 g
D-enantiomer may offer cost advantage for scale-up synthesis
TCI catalog; purity >97% vs. >98%; cost difference ~35%
Procurement Cost Pilot-Scale Synthesis Vendor Pricing

D-Trp Pharmacophoric Mandate in Approved Drugs

The D-Trp residue is a pharmacophoric requirement in multiple FDA-approved peptide drugs, including the GnRH antagonist cetrorelix (D-Trp⁶) and the GnRH agonist triptorelin (D-Trp⁶) [1][2]. Structure-activity relationship (SAR) studies on GnRH analogs consistently demonstrate that substitution of D-Trp with L-Trp at position 6 abolishes high-affinity receptor binding and converts antagonist activity to weak agonism or complete inactivity [2]. Consequently, Fmoc-D-Trp-OH is a non-substitutable starting material for the synthesis of these and analogous D-Trp-containing clinical candidates.

Pharmacophoric Role
Supporting evidence
D-Trp⁶: receptor binding/activity L-Trp⁶: binding loss, activity abolished
D-Trp is required for GnRH analog activity; L-substitution may produce inactive peptide
SAR studies in HEK293 GnRH receptor assays; cetrorelix, triptorelin references
GnRH Analog D-Amino Acid Receptor Antagonism

Fmoc-D-Trp-OH Application Scenarios


D-Trp-Containing Therapeutic Peptide Synthesis

Fmoc-D-Trp-OH is the obligatory building block for incorporating D-Trp into GnRH analog drug substances. As demonstrated by SAR studies, D-Trp at position 6 is essential for high-affinity receptor binding and therapeutic activity; the L-enantiomer yields inactive product [1]. Procurement of high enantiomeric purity (>99.5% a/a) Fmoc-D-Trp-OH with documented low dipeptide content is critical for meeting ICH Q3A impurity thresholds in API manufacture.

Chiral Stationary Phase & MIP Sensor Construction

The distinct binding site architecture of Fmoc-D-Trp vs. Fmoc-L-Trp on imprinted polymers—two site types vs. three, with different energy distributions [2]—enables rational selection of the D-enantiomer as a template or analyte when higher binding homogeneity or lower non-specific adsorption is desired. This evidence supports procurement of Fmoc-D-Trp-OH for MIP-based chiral separation column development and enantioselective sensor fabrication.

Protease-Resistant Peptide Library Synthesis

D-Tryptophan substitution at key positions significantly inhibits enzymatic hydrolysis; literature reports that D-Trp at position 6 in model peptides completely blocks trypsin and bacterial protease degradation [3]. For peptide library campaigns targeting enhanced serum stability, Fmoc-D-Trp-OH is the enabling building block. The 35% cost advantage over Fmoc-L-Trp-OH at pilot scale further supports its selection for high-throughput library production.

Cost-Efficient Large-Scale Peptide Production

At the 25 g procurement scale, Fmoc-D-Trp-OH from TCI is priced at $91 vs. $141 for Fmoc-L-Trp-OH , representing a 35% savings. For production campaigns requiring kilogram quantities, this differential scales meaningfully. When the target peptide requires D-Trp (or when a D-scan library is planned), preferentially sourcing Fmoc-D-Trp-OH can reduce total raw material cost without compromising on chiral purity or coupling efficiency.

Application
Selection Property
Validation Focus
Synthesis of D-Trp-containing peptide drug substances
High enantiomeric purity and low dipeptide impurity
Chiral identity confirmation and impurity profiling per CoA
MIP-based chiral separation and sensor fabrication
D-enantiomer binding site homogeneity on imprinted polymers
Binding site distribution analysis via frontal chromatography
Protease-resistant peptide library synthesis
D-amino acid incorporation for enhanced proteolytic stability
Serum stability and enzyme resistance testing
Cost-efficient peptide production at scale
Procurement cost differential vs. L-enantiomer
Cost-effectiveness analysis for large-scale campaigns
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